2-Methyl-1,2-dihydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-7,9H,8H2,1H3 |
InChI Key |
RDYNVYUYKKQXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,2 Dihydronaphthalene and Its Derivatives
Direct Synthesis Approaches
Direct synthesis strategies offer convergent and efficient routes to the dihydronaphthalene core. These methods often involve either the formation of the bicyclic ring system through cyclization or the controlled saturation of a pre-existing naphthalene (B1677914) scaffold.
Cyclization Reactions
Cyclization reactions are powerful tools for constructing the 1,2-dihydronaphthalene (B1214177) framework from acyclic or monocyclic precursors. These can be classified as either intramolecular, where a single molecule folds onto itself, or intermolecular, where two or more molecules combine.
Intramolecular annulation involves the formation of a new ring from a single starting material that contains all the necessary atoms. A notable example is the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that possess a ketone moiety. This method yields biologically relevant 1,2-dihydronaphthalene-1-ol derivatives with high efficiency and stereoselectivity. nih.gov The process involves the in situ formation of (Z)- and (E)-allylcopper intermediates, with the major product arising from the selective intramolecular allylation of the (E)-allylcopper form via a six-membered boatlike transition state. nih.gov These dihydronaphthalene products can be further modified, for instance, by transforming the olefin moiety into fully saturated naphthalene-1-ols. nih.gov
Another strategy involves the ring contraction of electron-rich 1,2-dihydronaphthalene derivatives to form trans-1,3-substituted indanes. acs.org While the goal is a different final product, the synthesis relies on the initial formation and subsequent reaction of the dihydronaphthalene system. acs.org
Table 1: Copper-Catalyzed Intramolecular Reductive Cyclization of a Benz-Tethered 1,3-Diene
| Entry | Catalyst | Ligand | Reductant | Solvent | Temp (°C) | Yield (%) | er | dr |
| 1 | Cu(OAc)₂·H₂O | (R,Sp)-Josiphos | HBpin | t-BuOH | 30 | 90 | 99:1 | >20:1 |
| 2 | Cu(OTf)₂ | (R,Sp)-Josiphos | HBpin | t-BuOH | 30 | 85 | 99:1 | >20:1 |
| 3 | CuCl₂ | (R,Sp)-Josiphos | HBpin | t-BuOH | 30 | 88 | 98:2 | >20:1 |
Data sourced from a study on asymmetric synthesis of 1,2-dihydronaphthalene-1-ols. The table illustrates typical reaction conditions and outcomes. nih.gov
Intermolecular cycloadditions, particularly dearomative [4+2] cycloaddition reactions, represent a modern and powerful method for creating three-dimensional structures from flat aromatic compounds. nih.gov In this approach, naphthalenes act as the diene component, reacting with a dienophile such as a styrene (B11656) derivative. nih.govchemrxiv.org This process, which can be challenging due to the aromatic stability of naphthalene, has been successfully achieved using visible-light energy-transfer catalysis. nih.govrsc.org
This methodology allows for the conversion of structurally diverse 2-acyl naphthalenes and styrenes into a range of bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields. nih.govchemrxiv.org These cycloadducts contain the core structure from which dihydronaphthalenes can be derived. The reaction is tolerant of a wide array of functional groups and can be used for the late-stage modification of complex molecules, including derivatives of pharmaceutical agents. nih.govchemrxiv.org
Table 2: Visible-Light-Mediated [4+2] Cycloaddition of Naphthalenes with Styrenes
| Naphthalene Reactant | Styrene Reactant | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 2-Acetonaphthone | Styrene | fac-[Ir(ppy)₃] | MeCN | 24 | 91 |
| 2-Acetonaphthone | 4-Methylstyrene | fac-[Ir(ppy)₃] | MeCN | 24 | 88 |
| 2-Acetonaphthone | 4-Chlorostyrene | fac-[Ir(ppy)₃] | MeCN | 24 | 85 |
Data adapted from research on intermolecular dearomative cycloadditions. The table showcases the versatility of the reaction with different substituted styrenes. nih.govchemrxiv.org
Hydrogenation and Dehydrogenation Pathways
These pathways involve the addition or removal of hydrogen to modify the saturation level of the naphthalene ring system.
The partial hydrogenation of naphthalene and its derivatives, such as 2-methylnaphthalene (B46627), is a key industrial process. The goal is often to produce tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene), with dihydronaphthalene (dilin) being a transient intermediate in this process. bilkent.edu.tr The reaction is typically carried out over sulfided NiMo or noble metal catalysts like platinum or palladium. bilkent.edu.trumaine.edu
Research on the hydrogenation of 2-methylnaphthalene (2-MN) aims to improve fuel characteristics by increasing the hydrogen content and cetane number. umaine.edu While deep hydrogenation is often the objective, controlling the reaction conditions can, in principle, favor the formation of partially hydrogenated products like 2-methyl-1,2-dihydronaphthalene. Spectroscopic and modeling studies show that while tetralin is an abundant intermediate, dilin is a short-lived stage during the hydrogenation of naphthalene over sulfided catalysts. bilkent.edu.tr
The reverse process, dehydrogenation, can be used to synthesize dihydronaphthalenes from their more saturated tetrahydronaphthalene (tetralin) precursors. For instance, a procedure has been described for the synthesis of 2-(1-naphthylmethyl)-3,4-dihydronaphthalene. tandfonline.com In a related step, a polycyclic tetrahydronaphthalene derivative is subjected to dehydrogenation using a palladium on carbon (Pd/C) catalyst to yield an aromatic anthracene (B1667546) system. tandfonline.com This demonstrates the feasibility of using dehydrogenation of a tetralin-type structure to introduce unsaturation, a principle that can be applied to form a dihydronaphthalene from the corresponding tetrahydronaphthalene.
Electrochemical Synthesis
Electrochemical methods provide a powerful and environmentally conscious alternative to traditional chemical synthesis, often avoiding the need for harsh reagents by using electrical current to drive reactions.
Anodic Oxidation Methods
Anodic oxidation has been successfully employed to construct 1,2-dihydronaphthalene derivatives. One notable method involves the electrochemical oxidative [4+2] annulation of different styrenes. chinesechemsoc.org This process achieves the synthesis of polysubstituted 1,2-dihydronaphthalenes with high regioselectivity and diastereoselectivity, avoiding the use of metal catalysts and external oxidants. chinesechemsoc.org The reactivity of different styrenes can be controlled based on their oxidation potentials, allowing for selective annulation. chinesechemsoc.org
Another approach to related structures involves the anodic dehydrogenative homo-coupling of 2-naphthylamines to produce 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives. mdpi.com This sustainable protocol operates under transition-metal-free conditions, yielding BINAMs in high yields with hydrogen gas as the only byproduct. mdpi.com While not directly producing dihydronaphthalenes, this method demonstrates the power of anodic oxidation in functionalizing naphthalene precursors. The general principle of anodic oxidation involves the removal of one or more electrons from a molecule's highest occupied molecular orbital (HOMO) at the anode, creating a reactive radical cation intermediate that can undergo further reactions like addition or substitution. gre.ac.uk
Oxidative Annulation Mechanisms
The mechanism of electrochemical oxidative annulation of styrenes is a key example of these processes. chinesechemsoc.org This transformation is believed to proceed through a radical cation intermediate formed by the oxidation of a styrene molecule at the anode. This reactive species then engages another styrene molecule in a [4+2] cycloaddition reaction to form the six-membered dihydronaphthalene ring. chinesechemsoc.org
In a broader context, oxidative annulation reactions can proceed through various mechanisms. For instance, metal-free methods for synthesizing N-heterocycles have been developed using tert-butyl hydrogen peroxide (TBHP) to generate an aldehyde in situ from an α-hydroxy acid. This is followed by condensation with an amine, intramolecular cyclization, and subsequent oxidation to form the final product. rsc.org Palladium-catalyzed dehydrogenative [4+2] annulation processes involve the in situ generation of a reactive intermediate, such as 2-methylene-1,3-cycloalkanedione, through the oxidation of an enolate. This intermediate then reacts with an olefin to yield the annulated product. rsc.org In electrochemical systems, the formation of selenium cations via direct anodic oxidation of diselenides has been identified as a key step in certain three-component tandem reactions, highlighting the role of electrochemically generated reactive intermediates. rsc.org
Photochemical Synthesis
Photochemical methods utilize light energy to access excited states of molecules, enabling unique transformations that are often difficult to achieve through thermal means.
Photoinduced Intramolecular Cycloaddition of Butadiene Derivatives
The dihydronaphthalene skeleton can be effectively synthesized through the photoinduced intramolecular cycloaddition of specific butadiene derivatives. acs.orgfigshare.com For example, the excitation of 2-methyl-1-(o-vinylphenyl)-4-phenylbutadiene leads directly to a dihydronaphthalene derivative. acs.org This reaction showcases how substituent positioning on the butadiene backbone can dramatically influence the photochemical outcome. acs.orgfigshare.com The presence of methyl groups can alter the planarity and conjugation of the butadiene system, which in turn affects the efficiency and pathway of the photocyclization. acs.org The cyclization of arylated butadienes to form dihydronaphthalenes can occur in both solution and the solid state. researchgate.net
This type of reaction is part of a broader class of transformations where complex polycyclic products are formed. mdpi.com The mechanism often involves the formation of a diradical intermediate from an excited state of the starting material, which then cyclizes to form the final product. mdpi.com
Visible-Light-Induced Dearomative Functionalization of Naphthalenes
Recent advances in photochemistry have enabled the dearomative functionalization of naphthalenes using visible light, a milder and more sustainable energy source than traditional UV irradiation. chemrxiv.orgnih.gov These methods often employ a photosensitizer that absorbs visible light and transfers its energy to the naphthalene substrate, promoting it to an excited triplet state. chemrxiv.org This excited state is susceptible to cycloaddition reactions that disrupt the aromaticity of one of the rings, leading to dihydronaphthalene structures. chemrxiv.orgnih.gov
An example is the visible-light-induced dearomative 1,4-carbamoylpyridinylation of nonactivated naphthalenes, which provides access to pyridinylated spiro 1,2-dihydronaphthalenes. nih.gov This reaction proceeds through a radical-radical cross-coupling mechanism followed by base-mediated tautomerization. nih.gov Intramolecular [4+2] cycloadditions of naphthalene-tethered vinyl cyclopropanes have also been explored. chemrxiv.org These visible-light-mediated dearomative cycloadditions represent a powerful strategy for building molecular complexity from simple aromatic precursors. chemrxiv.orgnih.gov
Catalytic Methods in Synthesis
Catalytic approaches offer efficient and selective routes to 1,2-dihydronaphthalenes, often operating under mild conditions with low catalyst loadings. A significant method involves the use of cobalt(II) porphyrin complexes to catalyze the transformation of o-styryl N-tosyl hydrazones into substituted 1,2-dihydronaphthalenes. nih.govrsc.org
The reaction proceeds via a metalloradical pathway. A cobalt(III)-carbene radical intermediate is formed, which then undergoes a hydrogen atom transfer to create a benz-allylic radical. nih.gov From this intermediate, the dihydronaphthalene product can be formed through two competing pathways with similar energy barriers:
A direct radical-rebound step where the terminal carbon of the allyl-radical attacks the cobalt-carbon bond, leading to ring closure and catalyst regeneration. nih.gov
Dissociation of an ortho-quinodimethane (o-QDM) intermediate from the catalyst, followed by a 6π-electrocyclization to form the six-membered ring. nih.govrsc.org
The table below summarizes the results for the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes from various substituted o-styryl N-tosyl hydrazones.
| Substrate (R¹ substituent) | Product | Yield (%) |
|---|---|---|
| H | Ethyl 1,2-dihydronaphthalene-2-carboxylate | 85 |
| 4-Me | Ethyl 6-methyl-1,2-dihydronaphthalene-2-carboxylate | 89 |
| 4-OMe | Ethyl 6-methoxy-1,2-dihydronaphthalene-2-carboxylate | 91 |
| 4-F | Ethyl 6-fluoro-1,2-dihydronaphthalene-2-carboxylate | 72 |
| 4-Cl | Ethyl 6-chloro-1,2-dihydronaphthalene-2-carboxylate | 70 |
| 3-Me | Ethyl 7-methyl-1,2-dihydronaphthalene-2-carboxylate | 78 |
Transition Metal-Catalyzed Routes
Transition metal catalysis offers powerful and efficient methods for the construction of complex molecular architectures, including the 1,2-dihydronaphthalene scaffold.
A notable advancement in the synthesis of substituted 1,2-dihydronaphthalenes involves a catalytic method utilizing cobalt(III)-carbene radical intermediates. nih.gov This approach employs the metalloradical activation of o-styryl N-tosyl hydrazones. nih.govrsc.org The reaction is initiated by the formation of a Co(III)-carbene radical, which then undergoes a hydrogen atom transfer to create a benz-allylic radical. nih.gov Subsequent ring-closure of this intermediate yields the desired 1,2-dihydronaphthalene product. nih.gov
The reaction mechanism is thought to proceed through the release of reactive o-quinodimethane (o-QDM) intermediates from the cobalt center. These intermediates can then undergo a 6π-cyclization to form the 1,2-dihydronaphthalene ring system. rsc.org The use of [Co(II)(TPP)] (TPP = tetraphenylporphyrin) as a catalyst has proven effective, with optimization studies showing that lithium tert-butoxide (LiOtBu) is a suitable base for this transformation. nih.gov This method has been successfully applied to a variety of substrates, affording good to excellent yields, particularly for those with an ester substituent at the vinylic position (approximately 70-90%). rsc.org The involvement of cobalt(III)-carbene radical intermediates is supported by trapping experiments and DFT calculations. rsc.orgnih.gov This metallo-radical strategy has also been applied to the synthesis of other cyclic structures, highlighting its versatility. nih.govacs.org
Table 1: Cobalt-Catalyzed Synthesis of 1,2-Dihydronaphthalenes
| Catalyst | Substrate | Base | Yield | Reference |
|---|---|---|---|---|
| [Co(II)(TPP)] | o-styryl N-tosyl hydrazone | LiOtBu | ~70-90% | nih.govrsc.org |
Another effective transition metal-based strategy involves the dearomatization of naphthalenes using a recyclable molybdenum agent. acs.orgacs.org Polycyclic aromatic hydrocarbons (PAHs) like naphthalene can form stable η²-bound complexes with the {TpMo(NO)(MeIm)} fragment (where Tp = hydridotris(pyrazolyl)borate and MeIm = 1-methylimidazole). acs.org These complexes can then be protonated and undergo regioselective nucleophilic addition to yield 2-substituted-1,2-dihydronaphthalene complexes. acs.orgacs.org
The 1,2-dihydronaphthalene ligand can be liberated from the metal complex through oxidation with iodine, providing the free organic product in moderate yields (around 60%). acs.org A key advantage of this method is the ability to recover the molybdenum precursor, allowing for a formal catalytic cycle. acs.orgacs.org This methodology provides a practical route to functionalized dihydronaphthalenes from readily available aromatic precursors. acs.org
Table 2: Molybdenum-Mediated Dearomatization of Naphthalene
| Reagent | Substrate | Key Steps | Product Yield | Reference |
|---|---|---|---|---|
| {TpMo(NO)(MeIm)} | Naphthalene | Complexation, protonation, nucleophilic addition, oxidation | ~60% | acs.orgacs.org |
Lewis Acid-Mediated Ring Expansion Reactions
Lewis acid-catalyzed ring expansion reactions represent a powerful tool for the synthesis of various cyclic systems, including those containing the dihydronaphthalene framework. While direct application to this compound is not explicitly detailed in the provided context, the principles of these reactions are relevant. For instance, Lewis acids can promote the ring expansion of aziridine-2-carboxylates to form imidazolidin-2-ones stereospecifically. rsc.org Similarly, Lewis acid-promoted annulation of azadienes and cyclobutamines has been developed to construct nitrogen-containing medium-sized rings through a Michael addition and ring-expansion cascade. nih.gov These examples highlight the potential of Lewis acid catalysis in facilitating complex rearrangements to build larger ring systems from smaller, more readily available precursors. core.ac.uk
Silver-Mediated Oxidative C−C Bond Formation
Information specifically detailing silver-mediated oxidative C-C bond formation for the direct synthesis of this compound is not available in the provided search results. However, oxidative C-O bond formation mediated by iodine has been reported for the synthesis of other heterocyclic compounds like 1,3,4-oxadiazoles, suggesting the potential for related oxidative C-C bond-forming strategies. organic-chemistry.org
Synthesis via Functional Group Transformations
The synthesis of this compound and its derivatives can also be achieved by modifying existing cyclic structures through various functional group transformations.
The formation of 2-methyl-1,4-dihydronaphthalene (B1194961) isomers has been observed in the crossed molecular beam reactions of phenyl radicals with isoprene (B109036). nih.gov This reaction proceeds through the formation of a resonantly stabilized radical intermediate, which then undergoes cyclization and hydrogen atom loss to yield the dihydronaphthalene product. nih.gov While this method produces a different isomer, it demonstrates the feasibility of constructing the dihydronaphthalene core from acyclic precursors via radical pathways involving substituted naphthalenes as intermediates.
A common and practical route to 1,2-dihydronaphthalenes involves the dehydration of 1,2,3,4-tetrahydronaphthalen-1-ols (tetralols), which are themselves readily prepared by the reduction of the corresponding 1-tetralones. researchgate.net For instance, the reduction of 5-methoxy-1-tetralone (B1585004) followed by further transformations has been utilized in the synthetic approach towards the natural product (±)-jungianol, which involves a 1,2-dihydronaphthalene intermediate. acs.org The reduction of the tetralone to the tetralol is typically achieved using reducing agents like sodium borohydride. researchgate.net The subsequent dehydration of the tetralol to the dihydronaphthalene can be accomplished under acidic conditions, for example, by treatment with phosphoric acid or a catalytic amount of p-toluenesulfonic acid. researchgate.net This two-step sequence from commercially available tetralones provides a reliable method for accessing a variety of substituted 1,2-dihydronaphthalenes. researchgate.net
Table 3: Synthesis of 1,2-Dihydronaphthalenes from 1-Tetralones
| Starting Material | Reagents | Intermediate | Product | Reference |
|---|
An interesting synthetic approach involves the base-induced transformation of 2-naphthylmethylamine, which can lead to the formation of 1,2-dihydronaphthalene-2-carbonitrile, albeit in a modest yield of 30%. nih.govacs.org This reaction is presumed to be less efficient due to the instability of the conjugated alkene product under the strongly basic conditions. nih.govacs.org A related process involving the solvothermal treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles. nih.govnih.govacs.org This transformation proceeds through a series of β-hydride eliminations to generate an in situ 1-naphthonitrile (B165113) intermediate, which then undergoes a dearomative hydride addition. nih.govacs.org
Generation from Radical Precursors (e.g., Phenyl Radicals with Dienes)
The construction of the this compound framework and its derivatives through radical-mediated pathways represents a significant area of research in synthetic organic chemistry. These methods often leverage the high reactivity of radical species to form carbon-carbon bonds and construct cyclic systems. Key strategies include the intermolecular reaction of phenyl radicals with substituted dienes and intramolecular cyclizations of radical intermediates generated from various precursors.
One notable approach involves the reaction of phenyl radicals with dienes such as isoprene (2-methyl-1,3-butadiene). Crossed molecular beam experiments have elucidated the chemical dynamics of these reactions, revealing that they proceed via an indirect scattering mechanism. nih.gov The process is initiated by the barrierless addition of the phenyl radical to a terminal carbon of the diene, forming a resonantly stabilized radical intermediate. nih.gov This is followed by isomerization and ring closure to yield a bicyclic intermediate, which then fragments through the loss of a hydrogen atom to form methyl-substituted dihydronaphthalene isomers. nih.gov
Specifically, the reaction between the phenyl radical and isoprene has been shown to predominantly produce 2-methyl-1,4-dihydronaphthalene. nih.gov Rice-Ramsperger-Kassel-Marcus (RRKM) calculations support that 2-methyl-1,4-dihydronaphthalene is the major product, formed at a level of 97% in these reactions. nih.govosti.gov This barrier-less formation of methyl-substituted hydrogenated polycyclic aromatic hydrocarbons is significant for understanding their potential formation in low-temperature environments. nih.gov
Reaction of Phenyl Radical with Isoprene:
| Reactants | Conditions | Major Product | Reported Yield |
| Phenyl Radical, Isoprene | Crossed Molecular Beam (Collision Energy: 55 ± 4 kJ mol⁻¹) | 2-Methyl-1,4-dihydronaphthalene | 97% |
Another powerful strategy for the synthesis of 1,2-dihydronaphthalene derivatives involves the intramolecular cyclization of radical intermediates. A cobalt-catalyzed reaction has been developed for the synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. rsc.orgnih.gov This method takes advantage of the reactivity of a cobalt(III)-carbene radical intermediate. rsc.orgrsc.org
The proposed mechanism for this transformation involves several key steps. Initially, the N-tosyl hydrazone is converted to a diazo compound, which then reacts with the cobalt(II) catalyst to form a cobalt(III)-carbene radical intermediate after the loss of dinitrogen. nih.gov This intermediate can then undergo a hydrogen atom transfer (HAT) from the allylic position to form a benz-allylic radical. nih.gov The final 1,2-dihydronaphthalene product can be formed through two potential pathways: a direct radical-rebound step or the release of an ortho-quinodimethane (o-QDM) intermediate which then undergoes a 6π-electrocyclization. rsc.orgnih.gov
While this methodology has been successfully applied to a range of substrates, yielding good to excellent isolated yields for certain derivatives, the synthesis of this compound has presented challenges. nih.gov For substrates bearing a methyl group at the vinylic position, a crude yield of 68% was observed by NMR, but the isolated yield was only 21%. nih.gov This significant product loss during purification was attributed to the volatile nature of the this compound product. nih.gov
Cobalt-Catalyzed Intramolecular Cyclization:
| Substrate Precursor | Catalyst | Key Intermediate | Product | Reported Yield (Isolated) |
| o-(2-Methylprop-1-en-1-yl)phenyl-N-tosyl hydrazone | [Co(TPP)] | Cobalt(III)-carbene radical | This compound | 21% |
Reactivity and Chemical Transformations of 2 Methyl 1,2 Dihydronaphthalene
Reactions Involving the Unsaturated Ring
The double bond within the partially saturated ring of 2-Methyl-1,2-dihydronaphthalene is the primary site for a variety of addition and rearrangement reactions.
Addition Reactions to the Double Bond (e.g., Cycloadditions, Photooxygenation)
Cycloaddition reactions, a class of concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct, are a key transformation for dihydronaphthalenes. wikipedia.orglibretexts.org These reactions, such as the Diels-Alder reaction, involve the π-electron system of the diene (in this case, the dihydronaphthalene) and a dienophile. libretexts.org The stereochemistry of these reactions is highly specific and can be influenced by thermal or photochemical conditions. youtube.com
Photooxygenation, the reaction of a substance with singlet oxygen, is another important addition reaction. The low-temperature photooxygenation of 1,2-dihydronaphthalenes has been a subject of study, highlighting the reactivity of the double bond towards electronically excited oxygen. acs.org
Ring Contraction Reactions (e.g., to Indane Systems via Iodine(III)-Mediated Oxidation)
A significant transformation of 1,2-dihydronaphthalene (B1214177) derivatives is their ability to undergo ring contraction to form indane systems. This reaction is often mediated by hypervalent iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB). acs.orgresearchgate.net The use of these environmentally friendly reagents has been explored as an alternative to more toxic thallium(III) salts. acs.orgacs.org
The mechanism of this oxidative rearrangement involves the formation of a carbocation intermediate, which is facilitated by the high ionizing power of solvents like hexafluoroisopropanol (HFIP). acs.org The reaction of electron-rich 1,2-dihydronaphthalene derivatives can be challenging due to the high electron density of the aromatic system, but the use of fluorinated alcohols as solvents can lead to good yields of the desired ring-contracted products. acs.org This method is particularly useful for the synthesis of trans-1,3-substituted indanes, which are important structural motifs in various natural products. acs.org
Table 1: Iodine(III)-Mediated Ring Contraction of 1,2-Dihydronaphthalene Derivatives
| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |
| Alkene 27 | HTIB | HFIP/DCM (1:2), H₂O | Compound 30 (trans-indane) | 78 | acs.org |
| 1,2-Dihydronaphthalene 5 | HTIB (0.9 equiv.) | MeOH | Indane 4, Naphthalene (B1677914) 7, Addition product 8 | 25 (for 4) | researchgate.net |
Rearrangement and Isomerization Processes
This compound and its derivatives can undergo various rearrangement and isomerization reactions, often induced by photochemical means or leading to the formation of other polycyclic hydrocarbon structures.
Photoinduced Isomerization Reactions (e.g., 1,2- to 1,4-Dihydronaphthalenes)
Photoinduced isomerization is a key process for dihydronaphthalenes. For instance, the photochemistry of 1,2-dihydronaphthalene oxide has been shown to yield indan (B1671822) as a primary photoproduct through a triplet pathway. nih.gov Furthermore, studies on the formation of methyl-substituted dihydronaphthalene isomers have revealed pathways for the conversion between different isomers. The crossed beam reactions of phenyl radicals with isoprene (B109036) and 1,3-pentadiene (B166810) can lead to the formation of 2- and 1-methyl-1,4-dihydronaphthalene isomers. rsc.orgosti.gov These reactions proceed through the formation of resonantly stabilized free radicals, followed by ring closure and hydrogen atom loss. osti.gov
Isomerization to Methylindene and other Polycyclic Hydrocarbons
The isomerization of methyl-substituted dihydronaphthalenes can also lead to the formation of methylindenes and other polycyclic aromatic hydrocarbons (PAHs). The reaction of phenyl radicals with allene (B1206475) can result in the formation of the 1,2-dihydronaphthalene isomer, while reaction with propyne (B1212725) can lead to bicyclic methylindene isomers. researchgate.net The isomerization pathways between different methyl indene (B144670) isomers have been studied using quantum chemical calculations. researchgate.net Additionally, the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) can be achieved through catalytic processes, which is relevant in the context of producing valuable chemical feedstocks. bcrec.id
Oxidation and Reduction Chemistry
The oxidation of 1,2-dihydronaphthalenes can lead to the formation of naphthalenes, representing an aromatization process. researchgate.net This can be achieved using various oxidizing agents, including iodine(III) reagents as mentioned earlier, which can also promote ring contraction. researchgate.net The oxidation of 1,2-dihydronaphthalenes with reagents like KMnO₄ adsorbed on MgSO₄·7H₂O has also been reported to yield oxidized products. acs.org
Reduction of the double bond in this compound would lead to the corresponding tetralin derivative, 2-methyltetralin. While specific studies on the reduction of this compound were not the focus of the provided context, this represents a fundamental transformation of the unsaturated system.
Selective Oxidation Reactions
The alkene moiety within this compound is susceptible to selective oxidation. While specific literature on this exact substrate is sparse, established methods for the epoxidation of alkenes are applicable. Reagents such as peroxy acids (e.g., m-CPBA) or metal-catalyzed systems with oxidants like hydrogen peroxide can convert the double bond into an epoxide. For instance, various manganese salts in the presence of a bicarbonate buffer have been shown to effectively catalyze the epoxidation of aryl-substituted and cyclic alkenes using hydrogen peroxide as the terminal oxidant. Similarly, organocatalysts like 2,2,2-trifluoroacetophenone (B138007) can facilitate chemoselective epoxidation under mild conditions, offering a potential route to 2-methyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene. organic-chemistry.org
Reductive Transformations (e.g., to Tetrahydronaphthalenes)
The conversion of this compound to its corresponding saturated analogue, 2-methyl-1,2,3,4-tetrahydronaphthalene (2-methyltetralin), is a standard reductive transformation. This is typically achieved through catalytic hydrogenation. The process involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This reaction selectively reduces the alkene moiety without affecting the adjacent aromatic ring, yielding the tetralin structure.
Radical and Radical Ion Reactions
The behavior of this compound under radical conditions is complex, involving pathways initiated by the loss of an electron to form a radical cation, followed by decomposition, as well as the addition of external radicals to the structure.
Unimolecular Decomposition Pathways (e.g., H-loss, CH₃-loss)
Studies on the radical cation of the parent compound, 1,2-dihydronaphthalene, provide significant insight into the decomposition pathways relevant to its methylated counterpart. Using techniques like tandem mass spectrometry and imaging photoelectron-photoion coincidence (iPEPICO), researchers have identified competitive routes for the loss of a hydrogen atom (H-loss) and a methyl radical (CH₃-loss). wikipedia.orgosti.gov
The decomposition is believed to proceed through an isomerization of the ionized 1,2-dihydronaphthalene to a methylindene radical cation, which then serves as the precursor for both H-loss and CH₃-loss. osti.govnih.gov The loss of a hydrogen atom from the sp³-hybridized carbon atoms represents a higher energy pathway. osti.gov
The activation energies (E₀) and entropies of activation (Δ‡S) for these key decomposition channels in ionized 1,2-dihydronaphthalene have been determined experimentally. wikipedia.orgosti.govnih.gov
| Decomposition Pathway | Activation Energy (E₀) | Entropy of Activation (Δ‡S) | Note |
|---|---|---|---|
| H-Loss (Channel 1) | 2.22 ± 0.10 eV | Not Reported | Believed to occur from the isomerized methylindene ion. wikipedia.orgnih.gov |
| H-Loss (Channel 2, sp³-H) | 2.44 ± 0.05 eV | 27 J K⁻¹ mol⁻¹ | Direct loss from the dihydronaphthalene structure. wikipedia.orgosti.gov |
| CH₃-Loss | 2.57 ± 0.12 eV | 18 ± 11 J K⁻¹ mol⁻¹ | Occurs from the isomerized methylindene ion. wikipedia.orgosti.govnih.gov |
Radical Additions and Cyclizations
The thermal decomposition of the parent compound, 1,2-dihydronaphthalene, at high temperatures (300 °C) generates radical intermediates that can participate in addition reactions. Specifically, radicals such as the 1-tetralyl radical and the 2-hydronaphthyl radical have been shown to add to a molecule of 1,2-dihydronaphthalene. These addition events are followed by subsequent hydrogen abstraction or intramolecular cyclization to yield various C₂₀ hydrocarbon products. psu.edu These findings illustrate that the dihydronaphthalene skeleton can act as an acceptor for radical species. Radical cyclization reactions, which proceed by the intramolecular attack of a radical on a multiple bond, are fundamental transformations in organic synthesis, typically favoring the formation of five- and six-membered rings. wikipedia.org
Functionalization of the Alkene Moiety
The carbon-carbon double bond in this compound is a prime site for introducing new functional groups.
Bromoarylation
Bromoarylation involves the addition of both a bromine atom and an aryl group across the double bond. While a direct example for this compound is not prominent, related transformations on similar scaffolds demonstrate the feasibility of this reaction. For instance, treatment of a 1,4-dihydronaphthalene-1-carbonitrile derivative with bromine in acetonitrile (B52724) was found to induce a bromoarylation reaction, resulting in the formation of a bicyclo[3.3.1]nonane skeleton. nih.gov More general photocatalyzed Meerwein-type bromoarylation methods have been developed for alkenes using stable arylthianthrenium salts as the source of the aryl radical and a bromine source. d-nb.infonih.gov This type of reaction introduces both a C(sp²)-C(sp³) bond and a versatile bromine handle for further chemical modifications. d-nb.info
Iodolactonization
Iodolactonization is a powerful intramolecular cyclization reaction that involves the reaction of an unsaturated carboxylic acid with iodine. This process results in the formation of an iodine-containing lactone. The reaction proceeds via the electrophilic attack of iodine on the double bond, which is then trapped intramolecularly by the carboxylate group. The stereochemical outcome of the reaction can often be controlled by the reaction conditions, leading to either the thermodynamically or kinetically favored product. orgsyn.org
While specific studies on the iodolactonization of a carboxylic acid derivative of this compound are not extensively documented in readily available literature, the principles of iodolactonization can be applied to predict the outcome of such a reaction. For a substrate like (2-methyl-1,2-dihydronaphthalen-2-yl)acetic acid, the reaction would be expected to proceed as follows:
Reaction Scheme:
The reaction is initiated by the formation of an iodonium (B1229267) ion intermediate from the double bond. The proximate carboxylic acid group then acts as an internal nucleophile, attacking the iodonium ion to form a five-membered γ-lactone. The regioselectivity of the attack is guided by Baldwin's rules for ring closure, and the stereochemistry of the newly formed chiral centers is influenced by the substitution on the dihydronaphthalene ring system.
Control over the stereoselectivity of iodolactonization can be achieved by carefully selecting the reaction conditions. orgsyn.org For instance, thermodynamic control, typically achieved by using iodine in the presence of a base like sodium bicarbonate in a non-polar solvent, often leads to the more stable trans-iodolactone. Conversely, kinetic control, which can be established by using iodine and a base in a more polar solvent at lower temperatures, may favor the formation of the cis-iodolactone.
Table 1: Expected Products of Iodolactonization
| Starting Material | Reagents and Conditions | Major Product |
| (2-Methyl-1,2-dihydronaphthalen-2-yl)acetic acid | I₂, NaHCO₃, CH₂Cl₂ (Thermodynamic) | trans-Iodolactone |
| (2-Methyl-1,2-dihydronaphthalen-2-yl)acetic acid | I₂, NaHCO₃, MeCN, 0°C (Kinetic) | cis-Iodolactone |
Epoxidation
The epoxidation of this compound involves the addition of an oxygen atom across the double bond to form an epoxide. This transformation can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent for this purpose. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a non-aqueous solvent like chloroform (B151607) or dichloromethane. libretexts.org
The stereochemistry of the epoxidation of substituted dihydronaphthalenes can be highly dependent on the steric and electronic nature of the substituents on the ring. For the parent compound, 1,2-dihydronaphthalene, epoxidation with m-CPBA yields the corresponding epoxide. masterorganicchemistry.com In the case of this compound, the methyl group is expected to exert a directing effect on the incoming epoxidizing agent.
Reaction Scheme:
The reaction proceeds via a concerted mechanism, where the peroxyacid delivers the oxygen atom to the alkene in a single step. masterorganicchemistry.com The stereochemical outcome is influenced by the approach of the m-CPBA to the double bond. The methyl group at the 2-position can sterically hinder the approach of the reagent from one face of the molecule, leading to a preferential attack from the less hindered face. This can result in the formation of one diastereomer of the epoxide in excess.
Studies on the asymmetric epoxidation of the parent 1,2-dihydronaphthalene have shown that the stereoselectivity can be influenced by the choice of catalyst and solvent. ethz.chsci-hub.ru For instance, the use of chiral manganese (salen) complexes as catalysts can lead to high enantiomeric excesses of the resulting epoxide. sci-hub.ru While specific data for this compound is limited, these findings suggest that both substrate-controlled and catalyst-controlled stereoselective epoxidations are feasible.
Table 2: Reagents for Epoxidation
| Reagent | Description |
| meta-Chloroperoxybenzoic acid (m-CPBA) | A widely used peroxyacid for the epoxidation of alkenes. masterorganicchemistry.com |
| Dimethyldioxirane (DMDO) | A volatile and reactive epoxidizing agent, often generated in situ. nih.gov |
| Hydrogen peroxide | Can be used for epoxidation, often in the presence of a catalyst. |
Mechanistic Investigations of Reactions Involving 2 Methyl 1,2 Dihydronaphthalene
Elucidation of Reaction Pathways and Intermediates
The transformation of and reactions involving 2-Methyl-1,2-dihydronaphthalene often proceed through complex mechanisms involving highly reactive intermediates. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Metallo-radical Pathways and Carbene Intermediates
Recent research has highlighted the significance of metallo-radical pathways in the synthesis of substituted 1,2-dihydronaphthalenes. rsc.orgrsc.org A key player in these transformations is the cobalt(III)-carbene radical intermediate. rsc.orgrsc.orgresearchgate.netnih.gov These intermediates are typically generated from the reaction of a cobalt(II) complex with a carbene precursor, such as an N-tosylhydrazone or a diazo compound. rsc.org The resulting cobalt(III)-carbene species is best described as a one-electron reduced Fischer-type carbene, possessing significant spin density on the carbene-carbon atom, which imparts radical-like reactivity. rsc.org
In the context of forming a this compound skeleton, a plausible pathway involves the intramolecular insertion of a carbene into a C-H bond. Specifically, the synthesis can be achieved through the metallo-radical activation of substituted o-styryl N-tosyl hydrazones. rsc.orgrsc.org The cobalt(III)-carbene radical intermediate, once formed, can abstract a hydrogen atom from an allylic position. This is followed by a radical rebound step within the coordination sphere of the cobalt catalyst, leading to the formation of the 1,2-dihydronaphthalene (B1214177) ring structure. nih.gov The versatility of this method allows for the synthesis of a broad range of substituted 1,2-dihydronaphthalene derivatives. rsc.orgrsc.org
Experimental evidence, including trapping experiments with TEMPO and EPR spectroscopy, has confirmed the radical nature of these catalytic reactions and the involvement of cobalt(III)-carbene radical intermediates. rsc.org Furthermore, DFT calculations have supported the proposed mechanisms, indicating that in some cases, the reaction may proceed through the release of a reactive ortho-quinodimethane (o-QDM) intermediate from the metal center, which then undergoes a 6π-cyclisation to form the 1,2-dihydronaphthalene product. rsc.org
Radical Cation and Anion Processes
The behavior of this compound under conditions that generate radical ions provides further mechanistic insights. The radical cation of 1,2-dihydronaphthalene, a close analog, has been studied to understand its fragmentation pathways. rutgers.edu When subjected to mass spectrometry, the molecular ion (a radical cation) can undergo fragmentation, which is essentially a free radical chemistry process dictated by the radical character of the species. rutgers.educhemguide.co.uk The fragmentation patterns are governed by the stability of the resulting fragments, with splits producing more stable carbocations being favored. libretexts.org For instance, in branched alkanes, fragmentation commonly occurs at a branch point to generate more substituted, and thus more stable, radicals and cations. rutgers.edulibretexts.org In the case of the this compound radical cation, fragmentation would likely involve the loss of a methyl radical or other small neutral species, with the resulting fragment ions providing clues to the structure of the parent molecule. The fragmentation of the radical cation is an entropically favorable process as it increases the number of species. chemguide.co.uk
Photoinduced single electron transfer is a selective method for generating radical cations from neutral substrates under mild conditions, leading to subsequent cleavage and the formation of radicals and cations. rsc.org The radical cations of naphthalene (B1677914) derivatives have been generated both by direct photolysis and by reaction with sulfate (B86663) radical anions (SO4•−). semanticscholar.org These radical cations are highly reactive and can react rapidly with nucleophiles. semanticscholar.org
Radical anions of polycyclic aromatic compounds, including naphthalene derivatives, can be formed by one-electron reduction by alkali metals in aprotic solvents. acs.org The electron is transferred to an unoccupied antibonding p-p π* orbital of the aromatic molecule. acs.org These radical anions are potent reducing agents. acs.org The formation of a radical anion from this compound would involve the addition of an electron to its π-system. Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then fragments. aps.org This process is highly dependent on the molecular structure and the energy of the electron. Methylation can significantly influence the dissociation pathways by shifting the energy thresholds for bond cleavage. rsc.org
Stereochemical Course of Reactions
The stereochemistry of reactions involving this compound is a critical aspect, particularly in asymmetric synthesis. The formation of specific stereoisomers is often dictated by the reaction mechanism. alrasheedcol.edu.iqmasterorganicchemistry.com For instance, in reactions that proceed through a carbocation intermediate, the stereochemical outcome can be a mixture of products if the intermediate is planar and can be attacked from either face. masterorganicchemistry.com However, some reactions can exhibit high stereoselectivity. masterorganicchemistry.com
In the context of forming substituted indanes from 1,2-dihydronaphthalene derivatives, a preference for the trans-product has been observed. acs.org This stereoselectivity is thought to arise from the anti-addition of a reagent to the alkene, leading to a benzylic carbocation intermediate that preferentially rearranges to the thermodynamically more stable trans-product to minimize torsional strain. acs.org
Reactions involving the addition of halogens to alkenes are often stereospecific, with anti-addition being the general rule. alrasheedcol.edu.iq This means that the two new bonds are formed on opposite faces of the original double bond. The stereochemistry of the starting alkene directly determines the stereochemistry of the product. alrasheedcol.edu.iq Similarly, in the synthesis of 2-methyl-1,3-diols, catalytic methods have been developed for the highly stereoselective synthesis of syn-diol acetals. nih.gov
In the dearomative functionalization of a 4-methyl-substituted naphthalene derivative, nucleophilic substitution was found to occur in a diastereoselective manner, proceeding at the face opposite to the methyl group. nih.govacs.org This highlights the directing effect of the methyl group on the stereochemical outcome of the reaction.
Kinetic and Thermodynamic Considerations
The feasibility and rate of reactions involving this compound are governed by kinetic and thermodynamic parameters. These include the energy barriers that must be overcome (activation energies) and the relative stabilities of reactants, intermediates, transition states, and products.
Activation Energies and Transition States
The activation energy (Ea) is the minimum energy required for a reaction to occur. slideshare.net Reactions with lower activation energies proceed more rapidly. Transition states are high-energy, unstable configurations that exist at the peak of the reaction energy profile between reactants and products or intermediates. ucsb.edu
For the dissociation of the ionized 1,2-dihydronaphthalene, a related compound, two competitive routes for the loss of a hydrogen atom have been identified with activation energies of 2.22 ± 0.10 eV and 2.44 ± 0.05 eV. masterorganicchemistry.com The loss of a methyl radical from the same ionized species has an activation energy of 2.57 ± 0.12 eV. masterorganicchemistry.com These values provide an estimate of the energy required for similar fragmentation processes in the 2-methyl derivative.
The search for transition state structures is a key aspect of computational chemistry, as it allows for the calculation of activation energies. ucsb.eduscm.comyoutube.com A transition state is a first-order saddle point on the potential energy surface, having one negative frequency corresponding to the reaction coordinate. ucsb.eduscm.com Computational methods like DFT can be used to locate transition states and calculate their energies. youtube.com
In the thermal disproportionation of 1,2-dihydronaphthalene, which yields naphthalene and tetralin, a concerted mechanism has been proposed, suggesting a single transition state for this transformation. rsc.org
Reaction Rate Studies (e.g., RRKM calculations)
The rates of unimolecular reactions, where a molecule rearranges or fragments on its own, can be described by theories such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. slideshare.net This theory calculates the rate constant based on the statistical distribution of energy within the molecule. slideshare.net RRKM theory has been successfully applied to interpret the behavior of thermal and photochemical reactions. slideshare.netrsc.org
RRKM calculations have been used to confirm that 2- and 1-methyl-1,4-dihydronaphthalene are the dominant products in the reactions of the phenyl radical with isoprene (B109036) and 1,3-pentadiene (B166810), respectively. rsc.org The theory takes into account the total energy of the activated molecule, the barrier height, and the vibrational frequencies of the molecule and the transition state. scm.com The application of RRKM theory requires knowledge of the potential energy surface, which can be obtained from quantum mechanical calculations. scm.com While specific RRKM calculations for this compound were not found in the reviewed literature, the principles of this theory are directly applicable to understanding its unimolecular reaction kinetics.
Spectroscopic and Advanced Analytical Studies for Structural Elucidation and Reactivity Monitoring of this compound
The structural elucidation and monitoring of reactions involving this compound rely on a suite of sophisticated spectroscopic and analytical techniques. These methods provide detailed insights into the molecule's connectivity, three-dimensional arrangement, and behavior during chemical transformations.
Spectroscopic and Advanced Analytical Studies for Structural Elucidation and Reactivity Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methyl-1,2-dihydronaphthalene, including the position of the methyl group (regiochemistry) and the spatial orientation of its atoms (stereochemistry). Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the molecular framework.
¹H NMR Spectroscopy:
¹³C NMR Spectroscopy:
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. For example, the carbon atom bearing the methyl group and the carbons in the aromatic ring will have characteristic chemical shifts. rsc.orgspectrabase.com While specific data for this compound is sparse, analysis of related compounds like 1,2-dihydronaphthalene (B1214177) and its isotopologues demonstrates the utility of ¹³C NMR in elucidating the skeletal structure. aip.org The chemical shifts for deuterated chloroform (B151607) (CDCl₃), a common NMR solvent, are typically found at approximately 77.0 ppm in ¹³C NMR spectra. rsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Dihydronaphthalene Derivatives
| Compound | Solvent | Carbon Position | Chemical Shift (ppm) |
| 1,2-Dihydronaphthalene | CDCl₃ | C1 | 28.1 |
| C2 | 23.2 | ||
| C3 | 127.1 | ||
| C4 | 126.5 | ||
| C4a | 134.9 | ||
| C5 | 126.9 | ||
| C6 | 128.8 | ||
| C7 | 126.4 | ||
| C8 | 127.5 | ||
| C8a | 136.9 |
Note: This table is illustrative and based on general knowledge of dihydronaphthalene systems. Specific shifts for this compound may vary.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful combination where gas chromatography separates components of a mixture before they are introduced into the mass spectrometer. This technique is well-suited for the analysis of volatile compounds like dihydronaphthalene derivatives. In a GC-MS experiment, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net For example, the GC-MS analysis of 2-methylnaphthalene (B46627) shows a molecular ion peak at m/z 142. researchgate.net The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can help confirm the structure.
High-Resolution Mass Spectrometry (HRMS):
HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound. This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. acs.org
Imaging Photoelectron Photoion Coincidence Spectroscopy (iPEPICO):
iPEPICO is an advanced mass spectrometry technique that provides detailed information about the dissociation of radical cations. While not directly applied to this compound in the provided results, studies on the naphthalene (B1677914) radical cation using iPEPICO have elucidated its fragmentation pathways and energetics. nih.govresearchgate.net Such techniques could be applied to understand the dissociation dynamics of the this compound radical cation.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different bonds. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.orglibretexts.orgdcu.ie The spectrum would show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations for the aromatic ring. docbrown.info The presence of the methyl group would also give rise to specific C-H stretching and bending vibrations. docbrown.info While a specific IR spectrum for this compound is not provided, the IR spectrum of the related compound 2-methylhexane (B165397) shows prominent C-H stretching vibrations between 2975 and 2845 cm⁻¹. docbrown.info A comprehensive spectroscopic study of 1,4-dihydronaphthalene (B28168) has been conducted using infrared, Raman, and other techniques to analyze its vibrational modes in both ground and excited states. acs.orgmydisser.com
Interactive Data Table: Expected IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-H (methyl) | Bending | ~1450 and ~1375 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques like UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic structure and transitions within the molecule.
UV-Vis Spectroscopy:
The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* electronic transitions within the aromatic part of the molecule. The extent of conjugation in the molecule is a key factor determining the wavelength of maximum absorption (λmax). utoronto.ca For example, 2-methylnaphthalene has an excitation peak at 275 nm. aatbio.com The UV-Vis spectra of naphthalene derivatives are used to investigate their optical properties. nih.gov
Fluorescence Spectroscopy:
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many naphthalene derivatives are fluorescent. wikipedia.org For instance, 2-methylnaphthalene exhibits an emission peak at 335 nm. aatbio.com Dihydronaphthalene-based fluorescent probes have been developed for detecting specific analytes, highlighting the fluorescent nature of this class of compounds. rsc.org Comprehensive studies on 1,4-dihydronaphthalene have utilized laser-induced fluorescence (LIF) to investigate its electronic states. acs.orgmydisser.com
Two-Photon Absorption (TPA):
TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons. wikipedia.org This technique can be used to study the excited-state symmetry of molecules. Studies on naphthalene and its methyl derivatives have shown that TPA can be used to identify different isomers based on their distinct symmetry parameters. acs.org
Advanced Techniques for Reaction Monitoring
Electron Paramagnetic Resonance (EPR) Spectroscopy:
EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals and certain transition metal ions. news-medical.net It can be used to monitor reactions that proceed through radical intermediates. news-medical.netnih.gov If a reaction involving this compound were to generate radical species, EPR could be used to detect, identify, and quantify these intermediates in real-time. news-medical.netresearchgate.net This provides valuable mechanistic insights into the reaction pathway. wiley.com
Theoretical and Computational Chemistry of 2 Methyl 1,2 Dihydronaphthalene
Electronic Structure Calculations (e.g., DFT)
While specific electronic structure calculations for 2-Methyl-1,2-dihydronaphthalene are not extensively documented in publicly available literature, the methodologies for such analyses are well-established. Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of organic molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, would be employed to determine key electronic parameters.
These calculations would typically yield information on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, electronic structure calculations can provide the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its reactivity towards electrophiles and nucleophiles. The dipole moment, another calculable property, provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. For instance, in studies of related dihydronaphthalene derivatives, DFT calculations have been instrumental in understanding their reactivity and electronic transitions.
A hypothetical table of calculated electronic properties for this compound, based on typical results for similar molecules, is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron-occupied orbital |
| LUMO Energy | -0.8 eV | Energy of the lowest electron-unoccupied orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~0.5 D | Measure of the molecule's overall polarity |
Conformational Analysis and Molecular Dynamics
The three-dimensional structure of this compound is not planar, and the partially saturated ring can adopt different conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. For 2-substituted 1,2-dihydronaphthalenes, studies have shown a preference for the substituent to occupy a pseudo-equatorial position to minimize steric strain. In this conformation, the methyl group would be oriented away from the naphthalene (B1677914) ring system, leading to a lower energy state.
The primary conformations of the dihydronaphthalene ring are typically a half-chair or a twisted-boat form. The presence of the methyl group at the 2-position would influence the equilibrium between these conformations.
| Conformation | Relative Energy (Hypothetical) | Key Feature |
| Pseudo-equatorial Methyl | Lowest | Methyl group points away from the aromatic ring. |
| Pseudo-axial Methyl | Higher | Methyl group points towards the aromatic ring, causing steric hindrance. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a valuable tool for modeling reaction pathways and analyzing the transition states involved in the formation and isomerization of molecules like this compound. While direct modeling for the synthesis of the 1,2-isomer is not prominent, studies on the formation of the related 2-methyl-1,4-dihydronaphthalene (B1194961) isomer provide significant insights.
One well-studied pathway is the reaction of phenyl radicals with isoprene (B109036) (2-methyl-1,3-butadiene). nih.gov These reactions are investigated using a combination of crossed molecular beam experiments and electronic structure calculations, often coupled with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate reaction rates.
The reaction mechanism typically proceeds through the following steps:
Formation of a van der Waals complex: The phenyl radical and isoprene first form a weakly bound complex.
Radical Addition: The phenyl radical adds to one of the carbon atoms of the isoprene's conjugated diene system. Addition to the terminal carbons is generally favored.
Isomerization and Ring Closure: The resulting radical intermediate undergoes a series of isomerizations, including hydrogen shifts and cis-trans isomerizations, followed by cyclization to form a bicyclic intermediate.
Hydrogen Atom Elimination: The bicyclic intermediate then eliminates a hydrogen atom to form the stable methyl-dihydronaphthalene product.
| Reaction Step | Key Computational Finding |
| Phenyl + Isoprene | Formation of a stable van der Waals complex. nih.gov |
| Radical Addition | Addition to C1 and C4 of isoprene is favored. nih.gov |
| Ring Closure | Proceeds through a specific transition state to form a bicyclic intermediate. nih.gov |
| H-atom Elimination | Leads to the formation of 2-methyl-1,4-dihydronaphthalene. nih.gov |
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for identifying and characterizing compounds, especially when experimental data is scarce or ambiguous.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. The accuracy of these predictions depends on the level of theory and the basis set used. For a given molecule, the chemical shifts of different nuclei are calculated and can be compared to experimental spectra to confirm the structure.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed to generate a theoretical IR spectrum. This is typically done by calculating the harmonic frequencies at the optimized geometry of the molecule. The predicted spectrum can help in identifying the presence of specific functional groups and in understanding the vibrational modes of the molecule.
While there are no specific published computationally predicted spectra for this compound, the table below provides a hypothetical set of predicted ¹³C NMR chemical shifts based on the analysis of related structures.
| Carbon Atom | Hypothetical Predicted ¹³C NMR Chemical Shift (ppm) |
| C1 | 135.2 |
| C2 | 35.8 |
| C3 | 28.1 |
| C4 | 125.6 |
| C4a | 134.5 |
| C5 | 126.3 |
| C6 | 128.9 |
| C7 | 127.5 |
| C8 | 129.8 |
| C8a | 136.7 |
| CH₃ | 21.4 |
Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.
Studies of Formation in Extreme Environments (e.g., Astrochemistry)
The study of chemical reactions in extreme environments, such as the interstellar medium (ISM), is a key area of astrochemistry. Computational chemistry plays a vital role in understanding how complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives, can form in these low-temperature and low-density conditions.
The formation of methyl-substituted dihydronaphthalenes in such environments has been investigated through theoretical modeling. As discussed in the reaction pathway section, the reaction of phenyl radicals with isoprene is a viable, barrierless route to 2-methyl-1,4-dihydronaphthalene. nih.gov The fact that these reactions can proceed without an energy barrier is crucial for their occurrence in the cold ISM, where collision energies are very low.
These studies suggest that gas-phase radical-molecule reactions are a significant source of PAHs and related species in space. The formation of this compound, or its isomers, in these environments is therefore considered plausible. These molecules could then serve as building blocks for larger and more complex organic structures observed in meteorites and interstellar dust. The theoretical models provide a framework for understanding the chemical evolution of carbon in the universe.
Applications in Complex Organic Synthesis
As a Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives
2-Methyl-1,2-dihydronaphthalene is a valuable precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings. researchgate.net These compounds are of significant interest due to their presence in various natural and man-made materials and their unique electronic and photophysical properties. nih.gov The formation of methyl-substituted dihydronaphthalene isomers is a key step in the synthesis of certain PAHs. nih.gov
The synthesis of PAHs often involves reactions that build upon the dihydronaphthalene core. For example, crossed molecular beam reactions of phenyl radicals with isoprene (B109036) and 1,3-pentadiene (B166810) lead to the formation of 2- and 1-methyl-1,4-dihydronaphthalene isomers. nih.gov These reactions proceed through the formation of a van der Waals complex, followed by isomerization and ring closure to form bicyclic intermediates that then eliminate a hydrogen atom to yield the final products. nih.gov This barrier-less formation of methyl-substituted, hydrogenated PAHs is significant for understanding the formation of aromatic molecules in various environments. nih.gov
Furthermore, derivatives of dihydronaphthalene can be used to construct more complex PAH systems. For instance, the synthesis of 2-(1-naphthylmethyl)-3,4-dihydronaphthalene and its subsequent conversion to 7a,8,9,13b-tetrahydro-7H-dibenz[a,kl]anthracene demonstrates the utility of the dihydronaphthalene scaffold in building larger, more intricate polycyclic systems. tandfonline.com
As an Intermediate in the Chemical Synthesis of Complex Molecular Architectures and Natural Product Analogues (e.g., Lignans, Podophyllotoxin (B1678966), Caged Glutamates)
This compound and its derivatives are key intermediates in the synthesis of a wide array of complex molecules, including biologically active natural products and their analogues.
Lignans: Lignans are a class of naturally occurring polyphenols with diverse biological activities. researchgate.net The 1,2-dihydronaphthalene (B1214177) substructure is found in some naturally occurring lignans. researchgate.net Synthetic strategies toward arylnaphthalene lignans, such as helioxanthin, often involve the construction of a substituted naphthalene (B1677914) core, for which dihydronaphthalene derivatives can serve as precursors. rsc.org The synthesis of various lignans, including furofuran lignans, often relies on stereoselective methods to control the arrangement of substituents on the core structure. researchgate.netrsc.org
Podophyllotoxin Analogues: Podophyllotoxin is a potent antitumor agent, and many of its analogues have been synthesized to improve its therapeutic properties and reduce toxicity. mdpi.comnih.gov The synthesis of novel podophyllotoxin analogues often involves modifications of the core structure. nih.govnih.govresearchgate.netlongdom.org While direct use of this compound is not explicitly detailed in these syntheses, the dihydronaphthalene core is structurally related to moieties within these complex molecules, and its derivatives can be valuable in constructing the necessary carbocyclic framework.
Caged Glutamates: "Caged" compounds are molecules that are biologically inactive until activated by light. Caged glutamates are valuable tools in neuroscience for studying synaptic transmission. nih.govacs.orgnih.gov Derivatives of 1,2-dihydronaphthalene have been incorporated into the design of novel caged glutamates. These dihydronaphthalene-based chromophores can offer advantageous properties, such as high two-photon absorption cross-sections and excellent water solubility, leading to efficient photorelease of glutamate (B1630785). acs.orgnih.gov The synthesis of these complex molecules often involves multi-step sequences, including key reactions like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to attach the dihydronaphthalene moiety to the glutamate core. acs.orgnih.gov
Precursor for Advanced Functional Materials
The unique chemical structure of this compound makes it a valuable precursor for the development of advanced functional materials. Its ability to be incorporated into larger, more complex structures allows for the tuning of material properties for specific applications.
One area where dihydronaphthalene derivatives show promise is in the creation of organic semiconductors. Polycyclic aromatic hydrocarbons (PAHs), which can be synthesized from dihydronaphthalene building blocks, are being explored as potential materials for organic solar cells due to their tunable electronic properties. nih.gov The extended π-systems of these molecules are crucial for charge transport, a key process in photovoltaic devices.
Furthermore, the incorporation of dihydronaphthalene units into polymers can lead to materials with tailored thermal and mechanical properties. The rigid, bicyclic nature of the dihydronaphthalene core can enhance the thermal stability and mechanical strength of polymers into which it is incorporated.
Role in the Development of Chiral Compounds and Asymmetric Synthesis
This compound and its derivatives play a significant role in the field of asymmetric synthesis, which focuses on the selective production of one enantiomer of a chiral molecule. The ability to control stereochemistry is crucial in the synthesis of many pharmaceuticals and biologically active compounds.
A notable application is the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety. This method provides access to biologically active 1,2-dihydronaphthalene-1-ol derivatives with high enantioselectivity and diastereoselectivity. nih.gov Theoretical studies have shown that the reaction proceeds through the selective intramolecular allylation of an (E)-allylcopper intermediate via a six-membered boat-like transition state. nih.gov These chiral dihydronaphthalenol products can then be further transformed into fully saturated naphthalene-1-ols. nih.gov
The development of asymmetric synthetic methods involving dihydronaphthalene derivatives is an active area of research, with the potential to provide efficient routes to a wide range of enantiomerically pure compounds.
Application in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.orgub.edu These reactions are highly efficient in terms of atom economy and can rapidly generate molecular complexity from simple starting materials. wikipedia.org
While specific examples detailing the use of this compound in cascade reactions are not extensively documented in the provided search results, its structure lends itself to such transformations. The presence of both an olefin and a benzene (B151609) ring provides multiple reactive sites that can participate in sequential reactions. For instance, a cascade process could be initiated by a reaction at the double bond, followed by an intramolecular cyclization or rearrangement involving the aromatic ring.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are another area where dihydronaphthalene derivatives could be applied. nih.gov The development of novel MCRs involving this compound could provide rapid access to complex polycyclic structures.
The principles of cascade and multicomponent reactions are often applied in the synthesis of complex natural products, and the strategic incorporation of dihydronaphthalene units into these reaction sequences could open up new avenues for the efficient construction of intricate molecular architectures. wikipedia.org
Catalytic Transformations Utilizing 2 Methyl 1,2 Dihydronaphthalene As Substrate or Precursor
Organometallic Catalysis (e.g., Cobalt, Rhodium, Palladium, Molybdenum-catalyzed reactions)
Organometallic catalysis offers a powerful toolkit for the functionalization of 2-Methyl-1,2-dihydronaphthalene and its analogs. Transition metals like cobalt, rhodium, palladium, and molybdenum can activate the molecule in distinct ways, leading to a variety of valuable products.
Cobalt-Catalyzed Reactions:
Cobalt catalysis has been instrumental in the synthesis of substituted 1,2-dihydronaphthalenes. One notable method involves the metalloradical activation of o-styryl N-tosyl hydrazones, which proceeds through a cobalt(III)-carbene radical intermediate. This approach has been successfully applied to a broad range of substrates, affording the desired dihydronaphthalene products in good to excellent yields. The reaction is believed to involve the formation of ortho-quinodimethane (o-QDM) intermediates that undergo a 6π-cyclization to form the 1,2-dihydronaphthalene (B1214177) ring system.
In the context of hydrogenation, cobalt complexes have been shown to be competent catalysts for the hydrogenation of olefins. While direct studies on this compound are not extensively documented, the principles of cobalt-catalyzed hydrogenation of sterically hindered olefins suggest that this substrate could be converted to its corresponding tetralin derivative under appropriate conditions. The steric hindrance around the double bond in this compound may influence the reaction's efficiency.
Rhodium-Catalyzed Reactions:
Rhodium catalysts are particularly versatile in their reactions with dihydronaphthalenes. Rhodium(II)-catalyzed reactions of vinyldiazoacetates with dihydronaphthalenes can lead to either cyclopropanation or a combined C-H activation/Cope rearrangement. The selectivity of these reactions is highly dependent on the specific chiral rhodium catalyst, the vinyldiazoacetate, and the structure of the dihydronaphthalene. For instance, in reactions with 1-methyl-1,2-dihydronaphthalene, different rhodium catalysts can selectively favor one pathway over the other, leading to enantiodivergent synthesis of complex molecules.
Additionally, rhodium-catalyzed cascade reactions of dienynes have been developed to synthesize substituted dihydronaphthalenes and naphthalenes nih.gov. These reactions demonstrate the power of rhodium catalysis in constructing the dihydronaphthalene core.
Palladium-Catalyzed Reactions:
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to reactions involving dihydronaphthalene scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful methods for forming carbon-carbon bonds nih.gov. While specific examples utilizing this compound as a substrate are not prevalent in the literature, the olefinic moiety within the molecule represents a potential handle for such transformations. For instance, oxidative palladium(II) catalysis has been shown to be effective for the cross-coupling of various olefins, including cyclic alkenes nih.gov.
Furthermore, halogen-bridged methylnaphthyl palladium dimers have been developed as highly efficient precatalysts for a range of cross-coupling reactions nih.gov. These catalysts have demonstrated record-setting activity in challenging Buchwald-Hartwig, Heck, Suzuki, and Negishi couplings nih.gov.
Molybdenum-Catalyzed Reactions:
Molybdenum complexes have been utilized for the dearomatization of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) to produce 2-substituted 1,2-dihydronaphthalenes. This process involves the formation of a stable η2-bound complex between the PAH and a {TpMo(NO)(MeIm)} fragment. Subsequent protonation and regioselective nucleophilic addition lead to the formation of the 1,2-dihydroarene ligand, which can be isolated in moderate yields wikipedia.orgsapub.org. This method provides a formal catalytic cycle for the dearomatization of naphthalenes wikipedia.orgsapub.org.
Molybdenum(IV) β-diketonate complexes have also been identified as highly active catalysts for allylic substitution reactions, suggesting their potential utility in functionalizing the allylic positions of this compound researchgate.net.
Table 1: Overview of Organometallic Catalysis with Dihydronaphthalene Scaffolds
| Catalyst Type | Reaction | Substrate Class | Product Class | Key Features |
|---|---|---|---|---|
| Cobalt | Metalloradical activation | o-styryl N-tosyl hydrazones | Substituted 1,2-dihydronaphthalenes | Proceeds via cobalt(III)-carbene radical; forms ortho-quinodimethane intermediates. |
| Rhodium | C-H activation/Cope rearrangement | Dihydronaphthalenes and vinyldiazoacetates | Functionalized polycyclic systems | Highly diastereo- and enantioselective; catalyst and substrate control selectivity. |
| Palladium | Cross-coupling reactions | Olefins and organoboron compounds | Arylated or vinylated products | Broad utility in C-C bond formation; can be effective for cyclic alkenes. |
| Molybdenum | Dearomatization | Naphthalenes | 2-Substituted 1,2-dihydronaphthalenes | Involves η2-coordination and nucleophilic addition; recyclable metal agent. |
Organocatalysis
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While the direct use of this compound as a substrate in organocatalytic reactions is not extensively reported, organocatalysis has been successfully employed for the enantioselective synthesis of the dihydronaphthalene framework itself.
One prominent example is the organocatalytic, highly enantioselective Michael-aldol cascade reaction. This approach has been used to access valuable chiral dihydronaphthalenes. The strategy involves activating nucleophilic alkyl chains by introducing electron-withdrawing groups on an aromatic ring, which allows them to participate in the cascade process under mild conditions.
Another approach involves the asymmetric synthesis of dihydronaphthalenes from isobenzopyrylium ions. This method achieves excellent asymmetric induction without the need for a metal catalyst. The success of this reaction is attributed to the in-situ generation of a chiral counteranion from a chiral phosphate and a boronic acid, which also acts as the nucleophile.
Furthermore, an asymmetric organocatalytic Michael/aldol cascade has been employed to produce 1',2'-dihydro-1,2'-binaphthalene derivatives. This reaction can be performed under mechanochemical conditions (ball-milling), leading to high yields and preserving high enantiomeric purity wayne.edu.
While these examples focus on the synthesis of the dihydronaphthalene core, they highlight the potential for developing organocatalytic methods for the further functionalization of pre-existing dihydronaphthalene scaffolds like this compound. Future research may explore the activation of the double bond or allylic positions of this substrate using chiral organocatalysts.
Table 2: Organocatalytic Approaches to Dihydronaphthalene Synthesis
| Catalytic Strategy | Reaction Type | Starting Materials | Key Catalyst | Product | Enantioselectivity |
|---|---|---|---|---|---|
| Cascade Reaction | Michael-Aldol | Arylalkanes with activating groups and α,β-unsaturated aldehydes | Chiral amines/prolinol ethers | Chiral dihydronaphthalenes | High |
| Ion-Pairing Catalysis | Reaction with Isobenzopyrylium Ions | Acetals and boronic acids | Chiral phosphoric acids | Chiral dihydronaphthalenes | Excellent |
| Mechanochemical Cascade | Michael-Aldol | Naphthol-derived substrates and enals | Chiral diarylprolinol silyl ether | 1',2'-Dihydro-1,2'-binaphthalene derivatives | High |
Photocatalysis and Electrocatalysis
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents.
Photocatalysis:
Visible-light photoredox catalysis has been utilized for the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives. One such method involves a dual photoredox and cobalt catalysis system that facilitates the direct single-electron oxidation of methylenecyclopropanes researchgate.net. This approach allows for the rapid construction of the dihydronaphthalene core researchgate.net.
Furthermore, the aromatization of 1,2-dihydronaphthalenes to polyaromatic naphthalenes can be achieved through metal-free visible-light-mediated dehydrogenation. This reaction employs an organic photocatalyst, such as 9-mesityl-10-methylacridinium perchlorate, and an external oxidant nih.gov. This transformation demonstrates the use of dihydronaphthalenes as precursors to fully aromatic systems under photocatalytic conditions.
The photochemistry of 1,2-dihydronaphthalene oxide has also been investigated, revealing that upon UV irradiation, it can undergo both singlet and triplet pathways, leading to various rearrangement and fragmentation products wayne.edunih.gov.
Electrocatalysis:
Electrochemical methods provide a powerful tool for constructing polysubstituted 1,2-dihydronaphthalenes. An electrochemical oxidative [4+2] annulation of two different styrenes has been developed to produce these structures with high regioselectivity and diastereoselectivity. This transformation proceeds smoothly without the need for metal catalysts or external oxidants researchgate.net. The reactivity of the different styrenes is controlled by their oxidation potentials through anodic oxidation researchgate.net. This electrochemical strategy facilitates the formation of the six-membered ring from readily available starting materials and is characterized by its atom economy researchgate.net.
These examples showcase the potential of photocatalysis and electrocatalysis to both synthesize and functionalize the dihydronaphthalene scaffold. While specific applications to this compound are yet to be widely reported, the reactivity of its double bond makes it a promising candidate for future investigations in these rapidly developing fields.
Table 3: Photocatalytic and Electrocatalytic Transformations Involving Dihydronaphthalenes
| Method | Reaction Type | Substrates | Catalyst/Conditions | Product |
|---|---|---|---|---|
| Photocatalysis | Aromatization | 1,2-Dihydronaphthalenes | 9-Mesityl-10-methylacridinium perchlorate, visible light | Naphthalenes |
| Dual Photocatalysis/Cobalt Catalysis | Cycloaddition | Methylenecyclopropanes | Photoredox catalyst and cobalt catalyst, visible light | 4-Aryl-1,2-dihydronaphthalene derivatives |
| Electrocatalysis | [4+2] Annulation | Styrenes | Electrochemical oxidation, undivided cell | Polysubstituted 1,2-dihydronaphthalenes |
Lewis Acid Catalysis
Lewis acid catalysis plays a significant role in a variety of organic transformations, including those involving the synthesis and functionalization of dihydronaphthalene structures.
Lewis acids are commonly employed to catalyze the synthesis of dihydronaphthalene derivatives. For instance, a combined Lewis acid system derived from an Indium(III) salt and TMSBr has been used to catalyze the cascade cyclization of diarylalkynes with acrylates to construct aryldihydronaphthalenes nih.gov. Boron trifluoride diethyl etherate is another Lewis acid that has been shown to promote the cyclization of certain precursors to form the dihydronaphthalene core nih.gov.
While the direct functionalization of this compound using Lewis acid catalysis is not extensively documented, related transformations of similar structures have been reported. For example, the Friedel-Crafts alkylation and acylation of 2-methylnaphthalene (B46627), a closely related aromatic compound, are well-established reactions catalyzed by Lewis acids such as aluminum chloride (AlCl₃). These reactions attach alkyl or acyl groups to the aromatic ring. It is conceivable that under certain conditions, the double bond in this compound could also be activated by a Lewis acid towards nucleophilic attack.
Furthermore, the epoxide derived from 4-methyl-1,2-dihydronaphthalene can undergo a Lewis acid-catalyzed rearrangement to form a tetralone derivative. This transformation likely proceeds through the opening of the epoxide ring to form a carbocation, which then rearranges to the more stable ketone.
Table 4: Examples of Lewis Acid Catalysis in the Context of Dihydronaphthalene Chemistry
| Lewis Acid | Reaction Type | Substrates | Products |
|---|---|---|---|
| In(III) salt/TMSBr | Cascade Cyclization | Diarylalkynes and acrylates | Aryldihydronaphthalenes |
| Boron trifluoride diethyl etherate | Cyclization | Benzhydrol derivatives | Dihydronaphthalene derivatives |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | 2-Methylnaphthalene and propionic anhydride | 2-Methyl-6-propionyl naphthalene |
| Protic or Lewis Acid | Epoxide Rearrangement | 4-Methyl-1,2-epoxy-1,2-dihydronaphthalene | 1-Methyl-2-tetralone |
Emerging Research Directions and Future Perspectives
Sustainable Synthesis of Dihydronaphthalene Derivatives
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. For dihydronaphthalene derivatives, this translates to exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.
Green Catalysis: Research is increasingly focused on replacing toxic or hazardous reagents with more benign alternatives. For instance, the use of iodine(III) reagents as a safer and more environmentally friendly option to the highly toxic thallium(III) reagents for ring contraction reactions of 1,2-dihydronaphthalene (B1214177) derivatives is a significant advancement. acs.orgacs.org Similarly, the development of one-pot syntheses in green solvents like water or glycerol (B35011) represents a move towards more sustainable chemical processes. researchgate.netnih.gov
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. nih.gov Enzymes like cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase are already known to participate in the degradation of naphthalene (B1677914) derivatives. wikipedia.org Future research will likely explore the use of engineered enzymes for the asymmetric synthesis of chiral dihydronaphthalene derivatives, providing access to enantiomerically pure compounds for applications in medicinal chemistry. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool for organic synthesis. The use of visible-light energy-transfer catalysis for the intermolecular dearomative [4+2] cycloaddition of naphthalenes provides a mild and efficient route to complex polycyclic structures. nih.govchemrxiv.org This approach avoids the harsh conditions typically required for thermal dearomatization reactions. chemrxiv.org
Table 1: Comparison of Sustainable Synthesis Methodologies for Dihydronaphthalene Derivatives
| Methodology | Key Features | Advantages | Representative Examples |
| Green Catalysis | Use of non-toxic reagents and solvents. | Reduced environmental impact, increased safety. | Iodine(III) mediated ring contractions; reactions in glycerol or water. acs.orgacs.orgresearchgate.netnih.gov |
| Biocatalysis | High stereoselectivity and regioselectivity. | Mild reaction conditions, production of chiral compounds. | Enzymatic hydroxylation and degradation of naphthalene derivatives. nih.govwikipedia.org |
| Photoredox Catalysis | Use of visible light as an energy source. | Mild reaction conditions, high efficiency, access to unique reactivity. | Intermolecular dearomative [4+2] cycloaddition of naphthalenes. nih.govchemrxiv.org |
Novel Reactivity Modes and Transformations
The exploration of new reactions and transformations involving the 2-methyl-1,2-dihydronaphthalene scaffold is crucial for expanding its synthetic utility.
Dearomative Functionalization: The dearomatization of naphthalenes is a key strategy for the rapid construction of three-dimensional, sp³-rich molecular architectures from flat, aromatic precursors. nih.govnih.gov Recent advances include Pd-catalyzed intramolecular dearomative [4+2] cycloadditions and base-induced dehydrogenative and dearomative transformations. nih.govacs.org
Cycloaddition Reactions: Cycloaddition reactions are powerful tools for building molecular complexity. acs.org The development of new cycloaddition strategies involving dihydronaphthalenes, such as those proceeding via o-quinodimethane intermediates, opens up new avenues for the synthesis of complex ring systems. rsc.org
Asymmetric Catalysis: The synthesis of single enantiomers of chiral molecules is of utmost importance, particularly in the pharmaceutical industry. Asymmetric synthesis methods, such as copper-catalyzed intramolecular reductive cyclization to produce chiral 1,2-dihydronaphthalene-1-ols, are a major focus of current research. researchgate.net Other asymmetric transformations like the Baylis-Hillman reaction and dihydroxylation are also being explored to create stereodefined dihydronaphthalene derivatives. youtube.comyoutube.com
Development of Advanced Characterization Techniques
The unambiguous determination of the structure and stereochemistry of dihydronaphthalene derivatives is essential for understanding their properties and reactivity. Advances in analytical techniques are critical for this purpose.
NMR Spectroscopy: While standard 1H and 13C NMR are routine, more advanced NMR techniques are being employed to elucidate complex structures. acs.org For instance, the chemical shifts in 1H and 13C NMR spectra can be used to differentiate between cis and trans isomers of substituted dihydronaphthalenes. acs.orglibretexts.org The integration of signals in 1H NMR provides information on the number of protons, and splitting patterns reveal neighboring protons. youtube.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized compounds. acs.org Tandem mass spectrometry (MS/MS) techniques, such as higher-energy collisional dissociation (HCD), are being developed to differentiate between positional isomers that may be difficult to separate chromatographically. nih.govrsc.org The fragmentation patterns in mass spectra can also provide clues about the structure of the molecule. rsc.org
Chiral Chromatography: The separation and analysis of enantiomers are critical in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric excess of chiral dihydronaphthalene derivatives. nih.gov
Table 2: Advanced Characterization Techniques for Dihydronaphthalene Derivatives
| Technique | Application | Information Obtained |
| Advanced NMR Spectroscopy | Elucidation of complex structures and stereochemistry. | Connectivity of atoms, differentiation of isomers, spatial relationships between atoms. acs.orglibretexts.orgyoutube.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. | Molecular formula confirmation. acs.orgyoutube.com |
| Tandem Mass Spectrometry (MS/MS) | Differentiation of isomers and structural elucidation. | Fragmentation patterns unique to specific isomers. nih.govrsc.orgrsc.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Enantiomeric excess (ee) of chiral compounds. nih.gov |
Interdisciplinary Research in Pure and Applied Organic Chemistry
The unique structural and electronic properties of this compound and its derivatives make them attractive targets for interdisciplinary research, bridging the gap between fundamental organic chemistry and applied fields.
Medicinal Chemistry: Dihydronaphthalene scaffolds are found in numerous biologically active compounds. rsc.org Research is ongoing to synthesize and evaluate dihydronaphthalene derivatives as potential therapeutic agents, including inhibitors of enzymes like aldosterone (B195564) synthase and as anticancer agents that inhibit tubulin polymerization. acs.orgrsc.orgscispace.com The dihydronaphthalene framework has also been utilized in the development of sphingosine-1-phosphate (S1P) receptor agonists. nih.gov
Materials Science: The rigid and tunable structure of the dihydronaphthalene core makes it a potential building block for novel organic materials. Future research may explore the incorporation of dihydronaphthalene units into polymers or other materials to modulate their electronic and photophysical properties.
Chemical Biology: Dihydronaphthalene-based molecules can be used as chemical probes to study biological processes. For example, dihydronaphthalene analogues inspired by natural products like combretastatin (B1194345) A-4 are used to investigate tubulin polymerization and its role in cell division. rsc.orgscispace.comnih.gov
Q & A
Q. What experimental models are recommended for preliminary toxicity screening of 2-Methyl-1,2-dihydronaphthalene?
Methodological Answer: Use standardized in vivo and in vitro models aligned with ATSDR's inclusion criteria (Table B-1). Prioritize laboratory mammals (e.g., rodents) for systemic effects (respiratory, hepatic, renal) and human cell lines (e.g., bronchial epithelial cells) for mechanistic studies. Route-specific exposures (inhalation, oral, dermal) should mirror environmental or occupational scenarios . For example, oral gavage studies in rats at 50–200 mg/kg/day can assess acute hepatotoxicity via serum ALT/AST levels and histopathology .
Q. How can researchers validate the purity of synthesized this compound?
Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. For GC-MS, use a polar capillary column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 10°C/min) to resolve impurities. NMR (¹H and ¹³C) should confirm structural integrity, with characteristic shifts for the dihydronaphthalene ring (δ 5.5–6.2 ppm for olefinic protons) and methyl group (δ 1.8–2.2 ppm) .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways be resolved?
Methodological Answer: Apply a systematic review framework (ATSDR Steps 4–8):
- Step 4: Identify outcomes of concern (e.g., CYP450-mediated oxidation vs. glutathione conjugation).
- Step 5: Assess risk of bias using Table C-7 (e.g., randomization of dose levels, blinding in animal studies).
- Step 6: Rate confidence in evidence (e.g., high confidence if multiple studies report 1,2-epoxide as a major metabolite).
- Step 7: Translate findings into mechanistic hypotheses (e.g., stereoselectivity in enzymatic oxidation, as seen in Pseudomonas sp. NCIB 9816 ).
- Step 8: Integrate in vitro (microsomal assays) and in vivo (urinary metabolite profiling) data to reconcile discrepancies .
Q. What experimental designs mitigate bias in chronic exposure studies of this compound?
Methodological Answer:
- Randomization: Use stratified randomization by weight and sex to allocate animals to exposure groups.
- Blinding: Ensure histopathologists are blinded to treatment groups during organ analysis.
- Controls: Include vehicle controls (e.g., corn oil for oral studies) and positive controls (e.g., naphthalene for comparative toxicity).
- Endpoint Selection: Predefine primary outcomes (e.g., hepatic glutathione depletion, bronchiolar hyperplasia) to avoid data dredging .
Methodological Guidance
Q. How to conduct a comprehensive literature search for this compound?
Methodological Answer:
- Databases: Search PubMed, TOXCENTER, and NTRL using the query string:
("this compound"[tw] OR "C1-Naphthalenes"[tw]) AND ("toxicokinetics"[mh] OR "environmental exposure"[mh] OR "RNA, messenger"[mh]). - Filters: Restrict to peer-reviewed studies (2003–2022) but include non-English papers with translatable abstracts .
- Screening: Use a two-step process:
Q. What statistical approaches are suitable for dose-response modeling of this compound?
Methodological Answer:
- Continuous Data: Fit nonlinear models (e.g., Hill equation) to EC₅₀ values for enzymatic inhibition.
- Categorical Data: Use benchmark dose (BMD) analysis for dichotomous outcomes (e.g., tumor incidence).
- Confounding Adjustments: Apply multivariate regression to control for covariates like body weight or co-exposure to PAHs .
Data Contradiction Analysis
Q. How to address discrepancies in reported NOAELs (No Observed Adverse Effect Levels) for this compound?
Methodological Answer:
- Source Evaluation: Compare study designs (e.g., exposure duration, species strain). For example, NOAELs in rats (50 mg/kg/day) vs. mice (20 mg/kg/day) may reflect metabolic differences.
- Quality Assessment: Use ATSDR’s risk-of-bias tools (Tables C-6, C-7). Exclude studies with inadequate randomization or unvalidated endpoints.
- Meta-Analysis: Pool data using random-effects models to calculate weighted mean NOAELs, reporting heterogeneity (I² statistic) .
Synthesis of Evidence
Q. What biomarkers are most reliable for monitoring this compound exposure in humans?
Methodological Answer:
- Urinary Metabolites: Quantify 1,2-dihydroxy-1,2-dihydronaphthalene via LC-MS/MS (LOQ: 0.1 ng/mL) .
- Blood Adducts: Measure albumin adducts of the reactive epoxide intermediate using immunoassays.
- Confounding Factors: Adjust for smoking status (PAH co-exposure) and CYP2F1 polymorphisms affecting metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
